Positional Isomer Differentiation: Physicochemical and Biological Activity Implications
The position of the methylsulfonyl group on the picolinic acid ring dictates its physicochemical properties and potential biological interactions. For 4-(methylsulfonyl)picolinic acid, the 4-substitution pattern distinguishes it from isomers such as 3-(methylsulfonyl)picolinic acid (CAS 61830-06-6) and 6-(methylsulfonyl)picolinic acid (CAS 1186663-28-4) . While experimental data comparing all isomers are limited, class-level inference suggests that the 4-position sulfonyl group can engage in distinct hydrogen bonding and electrostatic interactions, influencing the compound's reactivity in medicinal chemistry and coordination chemistry applications [1].
| Evidence Dimension | Positional Isomer Effect on Molecular Properties |
|---|---|
| Target Compound Data | 4-(Methylsulfonyl)picolinic acid, CAS 1026676-25-4, MW 201.20 |
| Comparator Or Baseline | 3-(Methylsulfonyl)picolinic acid (CAS 61830-06-6) and 6-(Methylsulfonyl)picolinic acid (CAS 1186663-28-4) |
| Quantified Difference | Different CAS numbers and molecular connectivity |
| Conditions | Structural analysis by SMILES comparison |
Why This Matters
For precise SAR studies, the exact regioisomer must be used; substitution patterns affect binding mode, metal chelation, and overall biological activity.
- [1] Whittenbaugh, R.C. Picolinic acid derivatives. U.S. Patent 4,931,087. View Source
